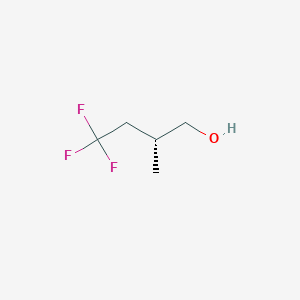

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol

Description

(2R)-4,4,4-Trifluoro-2-methylbutan-1-ol is a fluorinated secondary alcohol with the molecular formula C₅H₉F₃O and a molecular weight of 142.12 g/mol (calculated). Its IUPAC name is standardized as 4,4,4-trifluoro-2-methylbutan-1-ol, and it is characterized by a hydroxyl group at position 1, a methyl group at position 2, and three fluorine atoms at position 4 of the butanol chain . The compound is enantiomerically pure in the (2R) configuration, which is critical for applications in asymmetric synthesis or chiral recognition. With a purity of 95% in commercial samples, it serves as a precursor in organofluorine chemistry and pharmaceutical intermediates .

Properties

Molecular Formula |

C5H9F3O |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol |

InChI |

InChI=1S/C5H9F3O/c1-4(3-9)2-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

SSXCXTKPQAFQAP-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CC(F)(F)F)CO |

Canonical SMILES |

CC(CC(F)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol can be synthesized through several methods. One common method involves the reaction of 4,4,4-trifluoro-2-methyl-2-butanone with a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields the desired alcohol product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4,4-trifluoro-2-methyl-2-butanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to form the corresponding alkane, 4,4,4-trifluoro-2-methylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group (-OH) in the compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: 4,4,4-trifluoro-2-methyl-2-butanone.

Reduction: 4,4,4-trifluoro-2-methylbutane.

Substitution: 4,4,4-trifluoro-2-methyl-1-chlorobutane or 4,4,4-trifluoro-2-methyl-1-bromobutane.

Scientific Research Applications

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.

Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-4,4,4-trifluoro-2-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates (2R)-4,4,4-trifluoro-2-methylbutan-1-ol against three analogous compounds:

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol (CID 84071980)

- Molecular Formula: C₅H₁₀F₃NO

- Key Differences: Substitution of the hydroxyl hydrogen at position 1 with an amino group (-NH₂), altering polarity and hydrogen-bonding capacity. Predicted physicochemical properties (e.g., collision cross-section 135.1 Ų for [M+H]⁺ adduct) suggest lower rigidity compared to the parent alcohol due to the flexible amine moiety .

(±)-(2R,3R)-2,3-Dibromo-4,4,4-trifluoro-2-methylbutan-1-ol

- Molecular Formula : C₅H₇Br₂F₃O

- Key Differences :

- Synthesis : Prepared via dibromination of olefin precursors followed by DIBALH reduction .

4,4,4-Trifluoro-3-methylbutan-2-ol (CAS 606488-49-7)

- Molecular Formula : C₅H₉F₃O

- Key Differences: Positional isomer: Hydroxyl group at position 2 instead of position 1. Limited commercial availability; primarily used in small-scale synthetic workflows .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Predicted CCS (Ų) [M+H]⁺ |

|---|---|---|---|---|

| This compound | C₅H₉F₃O | 142.12 | -OH, -CF₃, -CH(CH₃) | Not reported |

| 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol | C₅H₁₀F₃NO | 157.14 | -OH, -NH₂, -CF₃, -CH(CH₃) | 135.1 |

| (±)-2,3-Dibromo derivative | C₅H₇Br₂F₃O | 305.92 | -OH, -Br, -CF₃, -CH(CH₃) | Not reported |

| 4,4,4-Trifluoro-3-methylbutan-2-ol | C₅H₉F₃O | 142.12 | -OH, -CF₃, -CH(CH₃) | Not reported |

Table 2: Binding and Reactivity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.